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molecular formula C11H18N2O B129024 4-[2-(Dimethylamino)ethoxy]benzylamine CAS No. 20059-73-8

4-[2-(Dimethylamino)ethoxy]benzylamine

Cat. No. B129024
M. Wt: 194.27 g/mol
InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04983633

Procedure details

To a cooled solution of 20.0 g of 4-[2-(dimethylamino)ethoxy]benzylamine in 60 ml of toluene was added a solution of 21.7 g of 3,4-dimethoxybenzoyl chloride (which was prepared with 19.7 g of 3,4-dimethoxybenzoic acid and 38.5 g of thionyl chloride in the usual manner) in 60 ml of toluene with stirring. The mixture was stirred at room temperature for 30 minutes. To the mixture was added 120 ml of water and 1 ml of concentrated hydrochloric acid. The aqueous layer was separated, washed with 20 ml of toluene and made alkaline with 20% sodium hydroxide solution to give a precipitate, which was washed with isopropyl ether, of 37.0 g of pale brownish crystals. Recrystallization of the crystals from ethanol and isopropyl ether gave the title compound as colorless needles, m.p. 111°-112° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[C:20](Cl)=[O:21].COC1C=C(C=CC=1OC)C(O)=O.S(Cl)(Cl)=O.Cl>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:11][C:20](=[O:21])[C:19]2[CH:23]=[CH:24][C:25]([O:26][CH3:27])=[C:17]([O:16][CH3:15])[CH:18]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN(CCOC1=CC=C(CN)C=C1)C
Name
Quantity
21.7 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
38.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with 20 ml of toluene
CUSTOM
Type
CUSTOM
Details
to give a precipitate, which
WASH
Type
WASH
Details
was washed with isopropyl ether, of 37.0 g of pale brownish crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crystals from ethanol and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC=C(CNC(C2=CC(=C(C=C2)OC)OC)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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